molecular formula C7H10O4 B114569 (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one CAS No. 141979-34-2

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one

Cat. No. B114569
M. Wt: 158.15 g/mol
InChI Key: VHMKLEZGFRNERW-CLZZGJSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of ribose and has a unique structure that makes it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to modulate the immune response and inhibit tumor growth. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in cancer cells, leading to tumor cell death.

Biochemical And Physiological Effects

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a unique structure that makes it a useful building block for the synthesis of nucleotides and nucleic acids. However, one limitation of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. One area of interest is the development of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one-based cancer therapies. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-tumor properties in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, research on the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a flavor enhancer and preservative in food products is ongoing. Finally, the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a building block for the synthesis of nucleotides and nucleic acids has potential applications in biotechnology and genetic engineering.

Synthesis Methods

The synthesis of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of ribose to (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. Enzymatic synthesis is preferred due to its high efficiency, selectivity, and mild reaction conditions.

Scientific Research Applications

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a building block for the synthesis of nucleotides and nucleic acids. In medicine, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In food science, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a flavor enhancer and a preservative.

properties

CAS RN

141979-34-2

Product Name

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7-/m1/s1

InChI Key

VHMKLEZGFRNERW-CLZZGJSISA-N

Isomeric SMILES

C[C@@H]1COC(=O)[C@@]1(C(=O)C)O

SMILES

CC1COC(=O)C1(C(=O)C)O

Canonical SMILES

CC1COC(=O)C1(C(=O)C)O

synonyms

2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3R-trans)- (9CI)

Origin of Product

United States

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